molecular formula C9H11N3 B3385704 2-ethyl-2H-indazol-6-amine CAS No. 65642-31-1

2-ethyl-2H-indazol-6-amine

Cat. No. B3385704
CAS RN: 65642-31-1
M. Wt: 161.2 g/mol
InChI Key: GHQLGRSPVIDMAX-UHFFFAOYSA-N
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Description

2-ethyl-2H-indazol-6-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in the fields of medicine, biology, and chemistry due to its unique properties and ability to interact with biological systems. In

Mechanism of Action

The mechanism of action of 2-ethyl-2H-indazol-6-amine is not fully understood, but it is believed to interact with certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of certain enzymes known as kinases, which play a key role in cell signaling and regulation. By inhibiting these enzymes, 2-ethyl-2H-indazol-6-amine may have a range of effects on biological systems, including the potential to slow the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-2H-indazol-6-amine are still being studied, but early research suggests that this compound may have a range of effects on biological systems. In addition to its potential as a tool for studying enzymes, 2-ethyl-2H-indazol-6-amine may also have applications in the treatment of certain diseases. For example, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-2H-indazol-6-amine in lab experiments is its ability to interact with biological systems in a specific and controlled way. This compound has been shown to have a high degree of selectivity for certain enzymes, which makes it a valuable tool for studying these enzymes in isolation. However, there are also limitations to using 2-ethyl-2H-indazol-6-amine in lab experiments. For example, this compound may have off-target effects on other enzymes or biological processes, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 2-ethyl-2H-indazol-6-amine. Some possible areas of focus include:
- Further investigation of the mechanism of action of this compound and its interactions with specific enzymes and biological systems
- Exploration of the potential therapeutic applications of 2-ethyl-2H-indazol-6-amine in the treatment of diseases such as cancer and rheumatoid arthritis
- Development of new synthesis methods for this compound that are more efficient or cost-effective
- Investigation of the potential off-target effects of 2-ethyl-2H-indazol-6-amine and strategies for minimizing these effects in lab experiments.
In conclusion, 2-ethyl-2H-indazol-6-amine is a promising chemical compound that has many potential applications in scientific research. Through careful study and experimentation, researchers may be able to unlock the full potential of this compound and use it to make important discoveries in the fields of medicine, biology, and chemistry.

Scientific Research Applications

2-ethyl-2H-indazol-6-amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying biological systems. Specifically, researchers have used 2-ethyl-2H-indazol-6-amine to investigate the role of certain enzymes in the body and to explore the mechanisms of action of various drugs.

properties

IUPAC Name

2-ethylindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-6-7-3-4-8(10)5-9(7)11-12/h3-6H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQLGRSPVIDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C=CC(=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-2H-indazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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